molecular formula C13H16BrNO2 B7972667 4-Bromo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide

4-Bromo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide

Cat. No.: B7972667
M. Wt: 298.18 g/mol
InChI Key: ADZURCFQTNNEIT-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide is a synthetic organic compound that features a bromine atom, a tetrahydropyran ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide typically involves multiple steps. One common method includes the bromination of a tetrahydropyran derivative followed by amide formation with a benzamide precursor. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Bromo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the tetrahydropyran ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide is unique due to the combination of its bromine atom, tetrahydropyran ring, and benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-bromo-N-(4-methyloxan-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(6-8-17-9-7-13)15-12(16)10-2-4-11(14)5-3-10/h2-5H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZURCFQTNNEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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